hCYP1B1-IN-1
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Overview
Description
hCYP1B1-IN-1, also known as compound B18, is a potent and selective inhibitor of human cytochrome P450 1B1 (hCYP1B1) with an IC50 value of 3.6 nM . It also acts as an antagonist of the aryl hydrocarbon receptor . This compound exhibits favorable metabolic stability and good cell permeability, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of hCYP1B1-IN-1 involves the design and synthesis of chalcone derivatives. Specifically, 4’-trifluoromethylchalcones have been identified as novel, potent, and selective hCYP1B1 inhibitors .
Chemical Reactions Analysis
hCYP1B1-IN-1 undergoes various chemical reactions, including competitive inhibition of hCYP1B1 . The compound binds tightly to the catalytic cavity of hCYP1B1 through hydrophobic and hydrogen-bonding interactions . Common reagents used in these reactions include trifluoromethylchalcones and other chalcone derivatives . The major products formed from these reactions are the inhibited forms of hCYP1B1, which exhibit reduced enzymatic activity .
Scientific Research Applications
hCYP1B1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in metabolizing various substrates . In biology and medicine, this compound is valuable for investigating the role of hCYP1B1 in cancer progression, particularly in breast and lung cancers . The compound has been shown to inhibit the migration of MCF-7 breast cancer cells, making it a potential therapeutic agent . Additionally, this compound is used in studies related to the aryl hydrocarbon receptor and its involvement in various biological processes .
Mechanism of Action
hCYP1B1-IN-1 exerts its effects by competitively inhibiting hCYP1B1 . The compound binds to the catalytic cavity of hCYP1B1, preventing the enzyme from metabolizing its substrates . This inhibition is achieved through hydrophobic and hydrogen-bonding interactions . The molecular targets of this compound include the hCYP1B1 enzyme and the aryl hydrocarbon receptor . The pathways involved in its mechanism of action include the inhibition of cytochrome P450-mediated oxidation reactions and the modulation of aryl hydrocarbon receptor signaling .
Comparison with Similar Compounds
hCYP1B1-IN-1 is unique in its high potency and selectivity for hCYP1B1 inhibition without concomitant activation of the aryl hydrocarbon receptor . Similar compounds include other chalcone derivatives such as 4’-trifluoromethylchalcone and its analogs . These compounds also exhibit inhibitory effects on hCYP1B1 but may differ in their selectivity and metabolic stability . Other cytochrome P450 inhibitors, such as α-naphthoflavone, also share similarities with this compound but may have different target specificities and mechanisms of action .
Properties
Molecular Formula |
C18H14ClF3O3 |
---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14ClF3O3/c1-24-16-10-17(25-2)14(19)9-12(16)5-8-15(23)11-3-6-13(7-4-11)18(20,21)22/h3-10H,1-2H3/b8-5+ |
InChI Key |
GZKKJKLQMUSIDJ-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |
Origin of Product |
United States |
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